molecular formula C17H11NO5 B8761811 Phenyl 1-hydroxy-4-nitro-2-naphthoate CAS No. 65208-34-6

Phenyl 1-hydroxy-4-nitro-2-naphthoate

Cat. No.: B8761811
CAS No.: 65208-34-6
M. Wt: 309.27 g/mol
InChI Key: DMPUGHYNLCGVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 1-hydroxy-4-nitro-2-naphthoate (CAS 65208-34-6) is a chemically synthesized naphthalene derivative with the molecular formula C 17 H 11 NO 5 and a molecular weight of 309.28 g/mol . This compound is characterized by the presence of multiple functional groups, including a phenolic hydroxyl, a nitro group, and a phenyl ester, which make it a versatile and valuable building block in organic synthesis and materials science research . Its structural features are key for developing novel compounds with complex substitution patterns that are often challenging to access through conventional methodologies . As a specialized intermediate, this compound holds significant potential in medicinal chemistry. Its core structure is related to other hydroxynaphthoate esters, which are known to exhibit a range of biological activities. Research on similar structures shows that the 1-hydroxy-2-naphthoate moiety is found in natural products with cytotoxic properties and has been used as an intermediate for synthesizing anti-carcinogenic compounds . Furthermore, naphthoic acid derivatives are actively investigated in pharmacological research, for instance, as potential inhibitors of enzymes like α-glucosidase and α-amylase, which are targets for diabetes management . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65208-34-6

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

phenyl 1-hydroxy-4-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C17H11NO5/c19-16-13-9-5-4-8-12(13)15(18(21)22)10-14(16)17(20)23-11-6-2-1-3-7-11/h1-10,19H

InChI Key

DMPUGHYNLCGVPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for Phenyl 1 Hydroxy 4 Nitro 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Phenyl 1-hydroxy-4-nitro-2-naphthoate by mapping the carbon and hydrogen framework.

One-Dimensional (¹H, ¹³C) NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region (typically 7.0-9.0 ppm) will be complex due to the presence of two separate ring systems. The single proton on the naphthoate ring (H-3) is anticipated to appear as a singlet, given its isolation from other protons. The remaining four protons of the naphthyl system and the five protons of the phenyl ring would likely produce a series of overlapping multiplets. The phenolic hydroxyl proton (-OH) is expected to produce a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all 17 carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield (around 160-170 ppm). The carbons bonded to the nitro group and the hydroxyl group will also be shifted downfield due to the electron-withdrawing effects of these substituents. The remaining aromatic carbons will resonate within the typical range of 110-150 ppm. The symmetry of the phenyl group will result in fewer than five distinct signals for that moiety in some cases, depending on the rotation around the ester bond.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
-OHVariableBroad SingletC=O160-170
Naphthyl-H3~8.0-8.2SingletC-NO₂145-155
Naphthyl-H (4)~7.5-8.8MultipletsC-OH150-160
Phenyl-H (5)~7.2-7.6MultipletsAromatic C (14)110-150

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within the molecule through their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by several key absorption bands. A strong, sharp peak corresponding to the ester carbonyl (C=O) stretch should appear around 1740-1760 cm⁻¹. The presence of the nitro group (NO₂) will be confirmed by two strong absorptions: an asymmetric stretching band near 1520-1550 cm⁻¹ and a symmetric stretching band around 1340-1360 cm⁻¹. researchgate.net A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum. The aromatic ring vibrations, particularly the "ring-breathing" modes, are also expected to be prominent, providing information about the substituted naphthalene (B1677914) and phenyl rings.

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenolic -OHO-H Stretch3200-3500Broad, Medium
Aromatic C-HC-H Stretch3000-3100Medium
Ester C=OC=O Stretch1740-1760Strong
Aromatic C=CC=C Stretch1400-1600Medium-Strong
Nitro NO₂Asymmetric Stretch1520-1550Strong
Nitro NO₂Symmetric Stretch1340-1360Strong
Ester C-OC-O Stretch1150-1250Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

UV-Visible spectroscopy provides insight into the conjugated π-electron systems within the molecule. The spectrum of this compound is expected to show complex absorption bands due to the extended conjugation of the nitronaphthalene core. The presence of the nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to the non-nitrated parent compound. researchgate.net The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems. The photoluminescence (fluorescence) properties would likely be influenced by the nitro group, which is known to often quench fluorescence through efficient intersystem crossing.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (309.27 g/mol ). ncats.io The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for aromatic esters include the cleavage of the ester bond. libretexts.org Key expected fragments would include:

Loss of the phenoxy radical (•OPh, 93 u): Leading to a fragment ion at m/z 216, corresponding to the 1-hydroxy-4-nitro-2-naphthoyl cation.

Loss of phenol (B47542) (HOPh, 94 u): Via hydrogen rearrangement, resulting in a fragment at m/z 215.

Loss of the nitro group (•NO₂, 46 u): A characteristic fragmentation for nitroaromatic compounds, yielding a fragment at m/z 263. rsc.org

Loss of carbon monoxide (CO, 28 u): From the acylium ion, a common subsequent fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₇H₁₁NO₅. The calculated monoisotopic mass for this formula is 309.06372 g/mol . uni.lukingdraw.com HRMS analysis would be expected to confirm this exact mass, typically to within a few parts per million (ppm), thereby verifying the elemental composition.

Interactive Table: Predicted HRMS Data for this compound
Ion / Adduct Molecular Formula Calculated m/z
[M]⁺C₁₇H₁₁NO₅309.06317
[M+H]⁺C₁₇H₁₂NO₅310.07100
[M+Na]⁺C₁₇H₁₁NNaO₅332.05294
[M-H]⁻C₁₇H₁₀NO₅308.05644

Data derived from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, such an analysis would provide a wealth of information. It would precisely determine bond lengths, bond angles, and torsion angles. Key structural features of interest would include the planarity of the naphthalene ring system, the dihedral angle between the phenyl ring and the naphthyl moiety, and the geometry of the intramolecular hydrogen bond between the C1-hydroxyl group and the C2-ester carbonyl oxygen. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking or hydrogen bonding.

Theoretical and Computational Investigations of Phenyl 1 Hydroxy 4 Nitro 2 Naphthoate and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structure, stability, and a wide array of properties from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (the minimum energy state). mdpi.com This process involves calculating the wave function and energy at a starting geometry and then systematically searching for a new geometry with lower energy. mdpi.com For Phenyl 1-hydroxy-4-nitro-2-naphthoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict key structural parameters. orientjchem.org

These parameters include bond lengths, bond angles, and dihedral angles. For instance, in analogous aromatic compounds, theoretical calculations of bond lengths and angles have shown deviations of less than 1% from experimental results obtained via X-ray diffraction, demonstrating the high accuracy of DFT methods. orientjchem.org The optimization process also yields the total energy of the molecule, a critical value for assessing its thermodynamic stability. orientjchem.org Computational studies on substituted naphthoic acids have shown how different functional groups influence the geometry and electronic distribution within the molecule. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for an Analogous Aromatic Ester Note: This table presents typical data for a related compound to illustrate the output of DFT calculations, as specific data for this compound is not available.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-O (ester)1.36 Å
Bond LengthN=O (nitro)1.23 Å
Bond AngleO=C-O123.5°
Bond AngleO-N-O124.0°
Dihedral AngleC-C-C-C (ring)~0.5°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the ground state. nih.govmdpi.com This property is crucial for charge transfer interactions within the molecule. nih.govresearchgate.net In this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (nitro, phenyl ester) groups would significantly influence the energies of the frontier orbitals. The HOMO is expected to be localized on the electron-rich naphthol ring, while the LUMO would likely be centered on the electron-deficient nitro group and ester moiety, facilitating intramolecular charge transfer upon excitation.

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO, from which various chemical reactivity descriptors can be derived. nih.gov These include chemical hardness (η), softness (S), chemical potential (μ), and the global electrophilicity index (ω). mdpi.com

Table 2: Key Electronic Properties Derived from FMO Analysis for Aromatic Nitro Compounds

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5 to -8.0
LUMO EnergyELUMO--2.0 to -3.5
Energy GapΔEELUMO - EHOMO3.5 to 5.0
Chemical Hardnessη(ELUMO - EHOMO) / 21.75 to 2.5
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.25 to -5.75
Electrophilicity Indexωμ2 / 2η~3.0 to ~5.0

Molecules with significant intramolecular charge transfer characteristics, often found in "push-pull" systems with donor and acceptor groups connected by a π-conjugated system, are candidates for materials with non-linear optical (NLO) properties. nih.govmdpi.com this compound possesses such features. Computational quantum chemistry can predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). imist.maresearchgate.net

A large hyperpolarizability value indicates a strong NLO response, which is desirable for applications in optoelectronics and photonics. mdpi.com Theoretical calculations of these properties are typically performed using DFT methods. The presence of the nitro group, a strong electron acceptor, is known to enhance the NLO response in many organic chromophores. researchgate.net The calculated values for a target molecule are often compared to those of a standard NLO material, like urea, to gauge its potential. researchgate.net For instance, computational studies on nitrophenylhydrazone derivatives have shown their potential as NLO materials due to favorable molecular packing and high hyperpolarizability. researchgate.net

Table 3: Calculated NLO Properties for a Representative Push-Pull Aromatic Molecule

PropertySymbolUnitsCalculated Value
Dipole MomentμDebye8.38
Mean Polarizabilityαų28.8
First Hyperpolarizabilityβtot10-30 esu45.1

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and intramolecular and intermolecular bonding within a molecular system. nih.govdoi.org It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. researchgate.net The analysis focuses on interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type).

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A larger E(2) value indicates a more intense interaction, signifying greater electron delocalization and stabilization of the molecule. researchgate.netresearchgate.net For this compound, NBO analysis would reveal significant delocalization from the oxygen lone pairs of the hydroxyl and ester groups into the antibonding orbitals of the naphthalene (B1677914) ring and the nitro group. This charge delocalization is fundamental to the molecule's electronic properties and reactivity. NBO analysis also provides evidence for the formation and strength of hydrogen bonds. doi.org

Table 4: Illustrative NBO Analysis Results Showing Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(O) of Hydroxylπ(C-C)ring25.5
LP(O) of Esterπ(C=O)30.2
π(C-C)ringπ(N-O)nitro15.8
π(C-C)ringπ(C-C)ring20.1

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. imist.ma It provides a visual representation of the charge distribution on the molecular surface. The MESP is color-coded to indicate different potential regions: red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MESP map would show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group of the ester, as well as the hydroxyl oxygen. researchgate.net These sites are the most likely to interact with electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction or hydrogen bonding. researchgate.net MESP analysis thus provides a clear, intuitive picture of a molecule's reactivity patterns. mdpi.com

Excited State Photophysics and Dynamics Modeling

Understanding the behavior of molecules upon absorption of light is crucial for applications in fields like photovoltaics, sensing, and photochemistry. Computational modeling can elucidate the complex processes that occur in the excited state. For this compound, a key process to investigate would be Excited State Intramolecular Proton Transfer (ESIPT).

A study on the closely related 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) revealed that the presence of the nitro group facilitates ESIPT, a process not typically observed in the parent 1-hydroxy-2-naphthoic acid. researchgate.net Upon photoexcitation, a proton can transfer from the hydroxyl group (donor) to the carbonyl group of the ester (acceptor). Computational modeling, including calculations of the excited state potential energy surface, charge density, and dipole moment, can confirm the favorability of this process. researchgate.net Time-dependent DFT (TD-DFT) is a common method for obtaining excitation energies and oscillator strengths, which correspond to the absorption spectra. researchgate.net Such studies can also help to interpret experimental fluorescence and phosphorescence data by attributing emission bands to different molecular forms (e.g., the neutral form, the intermolecular proton transfer form, or the zwitterionic ESIPT form). researchgate.net

Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Theoretical and computational studies have been instrumental in elucidating the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in analogs of this compound. The ESIPT process is a photophysical phenomenon where a proton is transferred within a molecule upon excitation with light, leading to the formation of a transient tautomer with distinct fluorescent properties. nih.govmdpi.com In molecules like this compound, the presence of a hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in close proximity facilitates this process.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools to model the ESIPT process. mdpi.comnih.govnih.gov These methods allow for the calculation of potential energy surfaces in both the ground (S₀) and first excited (S₁) states, which helps in understanding the thermodynamics and kinetics of the proton transfer.

A key analog for understanding the ESIPT mechanism in this compound is 4-nitro-1-hydroxy-2-naphthoic acid (NHNA). researchgate.net In contrast to its parent compound, 1-hydroxy-2-naphthoic acid, which does not readily undergo ESIPT, NHNA shows a propensity for this process. researchgate.net This is attributed to the electron-withdrawing nature of the nitro group, which increases the acidity of the hydroxyl proton in the excited state, thereby promoting the proton transfer. researchgate.net

The ESIPT process in these systems can be described by a four-level photocycle involving the ground and excited states of the normal (enol) form and the tautomeric (keto) form. Upon photoexcitation of the enol form, an ultrafast proton transfer occurs in the excited state to form the keto tautomer. This tautomer is responsible for the characteristic large Stokes-shifted fluorescence. The molecule then relaxes to the ground state of the keto form, followed by a rapid back-proton transfer to regenerate the ground state of the enol form.

The table below summarizes key computational findings related to the ESIPT process in a close analog, 4-nitro-1-hydroxy-2-naphthoic acid. researchgate.net

ParameterGround State (S₀)Excited State (S₁)Implication for ESIPT
Potential Energy Barrier for Proton Transfer HighSignificantly LoweredFacilitates proton transfer in the excited state
Acidity of Hydroxyl Proton LowerHigherIncreased driving force for proton donation
Basicity of Carbonyl Oxygen LowerHigherIncreased driving force for proton acceptance
Calculated Emission Wavelengths Shorter wavelength (Normal form)Longer wavelength (Tautomer form)Explains the large Stokes shift observed experimentally

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

The solvatochromic behavior of this compound and its analogs, which refers to the change in their absorption and emission spectra with the polarity of the solvent, has been a subject of theoretical investigation. These studies aim to understand how the solvent environment influences the electronic transitions of the molecule. Computational methods, such as DFT and TD-DFT combined with implicit or explicit solvent models, are employed to simulate the behavior of the molecule in different solvents. qnl.qaelsevierpure.com

The electronic transitions in these molecules are typically of π → π* character. The presence of the nitro group and the phenyl ring can induce intramolecular charge transfer (ICT) upon excitation, leading to a significant change in the dipole moment between the ground and excited states. This change in dipole moment is a key factor governing the solvatochromic shifts.

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state, leading to a red shift (bathochromic shift) in the absorption and emission spectra. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed. For nitro-substituted aromatic compounds, a negative solvatochromism (blue shift with increasing solvent polarity) is often observed for certain transitions. qnl.qa

Theoretical calculations can predict these shifts by calculating the excitation energies in different solvent environments. The table below illustrates the general trend of solvatochromic shifts observed for related nitroaromatic compounds and the computational approaches used to study them.

Solvent PropertyEffect on Electronic TransitionPredicted Spectral ShiftComputational Model
Increasing Solvent Polarity Differential stabilization of ground and excited statesBathochromic or HypsochromicImplicit solvent models (e.g., PCM, SMD)
Hydrogen Bonding Donating Solvents Specific interactions with the nitro and carbonyl groupsCan lead to significant shiftsExplicit solvent models or specific solute-solvent complexes
Hydrogen Bonding Accepting Solvents Specific interactions with the hydroxyl groupCan influence the ESIPT process and emission spectraExplicit solvent models or specific solute-solvent complexes

Theoretical Prediction of Photoluminescence Quantum Yields and Lifetimes

The theoretical prediction of photoluminescence quantum yields (Φ) and lifetimes (τ) is a challenging yet crucial aspect of computational photochemistry. These parameters provide insights into the efficiency of the light emission process and the dynamics of the excited state. For this compound and its analogs, these properties are intimately linked to the ESIPT mechanism.

The quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. Theoretical calculations can estimate the rate constants for these processes. The radiative decay rate (kᵣ) is related to the oscillator strength of the electronic transition, which can be calculated using TD-DFT. Non-radiative decay rates (kₙᵣ), which include processes like internal conversion and intersystem crossing, are more complex to calculate and often require more advanced computational methods.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state and is inversely proportional to the sum of the radiative and non-radiative decay rates (τ = 1 / (kᵣ + kₙᵣ)).

Photoluminescence ParameterComputational ApproachKey Calculated Quantities
Quantum Yield (Φ) Calculation of radiative and non-radiative decay ratesOscillator strength, spin-orbit couplings, conical intersections
Lifetime (τ) Calculation of the total decay rate from the excited stateRadiative and non-radiative rate constants

Computational Studies on Reactivity and Substituent Effects

Influence of Electronic and Steric Substituent Effects on Reactivity

Computational studies on naphthoic acid derivatives have provided valuable insights into how substituents influence their chemical reactivity. sciencepublishinggroup.comresearchgate.net In this compound, the nitro (-NO₂) and phenyl (-C₆H₅) groups, along with the hydroxyl (-OH) group, play a significant role in modulating the electronic properties and, consequently, the reactivity of the naphthoate core.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the carboxylate group a weaker base. This effect is primarily electronic and is transmitted through the π-system of the naphthalene ring. The phenyl group, attached to the ester oxygen, also exerts an electronic influence, though its effect is more complex and can involve both inductive and resonance effects.

Steric effects arise from the spatial arrangement of the substituents. The phenyl group, in particular, can introduce steric hindrance around the ester functionality, which can influence the accessibility of this site to reactants.

The table below summarizes the expected electronic and steric effects of the key substituents in this compound and the computational methods used to evaluate them.

SubstituentElectronic EffectSteric EffectComputational Descriptors
Nitro (-NO₂) group Strong electron-withdrawingModerateAtomic charges, HOMO-LUMO gap, Molecular electrostatic potential
Phenyl (-C₆H₅) group Electron-withdrawing (inductive), can be donating or withdrawing (resonance)SignificantTorsional angles, Rotational barriers
Hydroxyl (-OH) group Electron-donating (resonance), electron-withdrawing (inductive)ModerateAtomic charges, Hydrogen bond parameters

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is another important aspect that has been investigated using computational methods. The molecule possesses several rotatable bonds, including the C-O bond of the ester group and the C-N bond of the nitro group. The relative orientation of the phenyl ring and the naphthoate core, as well as the orientation of the nitro group, can significantly affect the molecule's properties, including its electronic structure and packing in the solid state.

Conformational analysis is typically performed by systematically rotating the dihedral angles of interest and calculating the corresponding energy profile. This allows for the identification of the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). The energy difference between a minimum and a maximum on the potential energy surface corresponds to the rotational barrier.

For molecules with similar structural motifs, such as phenyl esters and nitroaromatics, computational studies have shown that the planar conformations are not always the most stable due to steric hindrance. ufms.brnih.gov The balance between electronic effects (favoring planar, conjugated structures) and steric effects (favoring non-planar structures) determines the preferred conformation.

The table below outlines the key rotational barriers in this compound and the computational methods used for their determination.

Rotatable BondExpected Conformational PreferenceMethod for Barrier Calculation
Naphthyl-COO-Phenyl Non-planar arrangement of the phenyl and naphthyl ringsPotential energy surface scan along the dihedral angle
Naphthyl-NO₂ Co-planar or slightly twisted with the naphthalene ringPotential energy surface scan along the dihedral angle

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule and its interactions with the surrounding environment, such as a solvent or a biological macromolecule.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. This provides insights into processes such as conformational changes, solvent reorganization, and the formation and breaking of intermolecular interactions.

For this compound in solution, MD simulations can be used to study how the solvent molecules arrange themselves around the solute and how this solvation shell fluctuates over time. This is particularly important for understanding the solvent effects on the electronic spectra and the ESIPT process from a dynamic perspective. By analyzing the trajectories from MD simulations, one can calculate properties such as radial distribution functions (to characterize the solvation structure) and time correlation functions (to study the dynamics of intermolecular interactions).

The table below summarizes the types of information that can be obtained from MD simulations of this compound and its analogs.

Property of InterestInformation from MD SimulationsKey Analysis Techniques
Solvation Structure Arrangement of solvent molecules around the soluteRadial distribution functions
Dynamic Behavior Conformational fluctuations and reorientational motionsTime correlation functions, Root-mean-square deviation (RMSD)
Intermolecular Interactions Hydrogen bonding dynamics with solvent moleculesHydrogen bond analysis

Reaction Mechanisms and Chemical Transformations of Phenyl 1 Hydroxy 4 Nitro 2 Naphthoate and Naphthoate Derivatives

Ester Hydrolysis and Saponification Kinetics

The hydrolysis of Phenyl 1-hydroxy-4-nitro-2-naphthoate, like other carboxylic acid esters, can proceed under acidic, basic, or neutral conditions. The most kinetically significant of these is the base-catalyzed hydrolysis, also known as saponification.

The generally accepted mechanism for the alkaline hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This process involves a two-step, addition-elimination pathway. First, a hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. nih.govarkat-usa.org In the second, faster step, this intermediate collapses, leading to the expulsion of the phenoxide leaving group and the formation of a carboxylate salt and a phenol (B47542).

The kinetics of this reaction follow second-order principles, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate of hydrolysis is highly dependent on the electronic and steric properties of the substituents on both the acyl and the phenyl portions of the molecule. arkat-usa.orgchemrxiv.org

In this compound, the naphthoate ring contains a strongly electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH). The phenyl group of the ester is the leaving group (phenoxide). The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This effect generally leads to an acceleration of the hydrolysis rate. chemrxiv.org Conversely, the electron-donating hydroxyl group can slightly decrease the reactivity of the carbonyl carbon. However, the effect of the powerful nitro group is expected to be dominant.

The following table presents kinetic data for the alkaline hydrolysis of related ester compounds, illustrating the impact of various substituents on reactivity.

Ester CompoundSecond-Order Rate Constant (kOH) [M⁻¹s⁻¹]ConditionsReference
p-Nitrophenyl Acetate (B1210297)11.6Water, 25°C scholaris.ca
Butyl Benzyl Phthalate (BBzP)5.95 x 10⁻²Water, ~20°C chemrxiv.org
Methylparaben8.7 x 10⁻⁴Water, 30°C chemrxiv.org
Propylparaben3.0 x 10⁻⁴Water, 30°C chemrxiv.org
Butylparaben (BP)1.24 x 10⁻⁴Water, ~21°C chemrxiv.org

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

The naphthalene (B1677914) ring system of this compound is subject to electrophilic aromatic substitution, with the position of substitution being dictated by the directing effects of the existing substituents: the hydroxyl (-OH), nitro (-NO₂), and phenyl-2-naphthoate (-CO₂Ph) groups.

-OH group (at C1): This is a strongly activating, ortho-, para-directing group. pressbooks.pub It increases the electron density of the ring through resonance, particularly at the C2 and C4 positions. Since C2 and C4 are already substituted, its influence extends to other available positions.

-NO₂ group (at C4): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both resonance and inductive effects. pitt.edu It significantly reduces the ring's reactivity towards electrophiles.

-CO₂Ph group (at C2): The ester group is also deactivating and meta-directing.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the strong electron-withdrawing nitro group. libretexts.org The SNAr mechanism typically requires:

A leaving group (often a halide) on the aromatic ring.

Strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

In this compound, the nitro group at C4 is ortho to the C3 position and para to the C1-hydroxyl group. If a suitable leaving group were present at C1 or C3, the molecule would be highly activated for nucleophilic attack at that carbon. The nitro group is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgnih.gov For example, treatment of 1-alkoxy-2-nitronaphthalene derivatives with Grignard reagents has been shown to result in nucleophilic aromatic substitution, yielding 2-nitro-1,1'-binaphthyls. elsevierpure.com This demonstrates the susceptibility of the nitronaphthalene core to this type of transformation. A nucleophile could potentially attack C1, displacing the hydroxyl group (a poor leaving group unless protonated), or attack C3, displacing a hydrogen (unlikely) or another group if present. The high electron deficiency created by the nitro group makes the ring a viable substrate for SNAr reactions. nih.gov

Oxidative Transformation Mechanisms of Hydroxynaphthoates

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidizing species that can initiate the degradation of aromatic compounds like this compound. The reaction is typically initiated by the electrophilic addition of the hydroxyl radical to the aromatic ring or by hydrogen abstraction.

For nitroaromatic phenols, the primary degradation step is the electrophilic addition of •OH to the electron-rich aromatic ring. researchgate.net In the case of the 1-hydroxy-4-nitro-naphthalene core, the directing effects of the -OH (activating, ortho-para directing) and -NO₂ (deactivating, meta directing) substituents influence the position of •OH attack. The hydroxyl radical will preferentially add to positions activated by the phenolic -OH group, primarily the ortho positions. researchgate.net

This addition leads to the formation of a dihydroxy-nitro-cyclohexadienyl radical intermediate. researchgate.net This radical can then undergo several subsequent reactions:

Reaction with Oxygen: The radical can react with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can undergo further transformations, including decomposition to form more stable hydroxylated products (like 4-nitrocatechol (B145892) from 4-nitrophenol) and a hydroperoxyl radical (HO₂•). researchgate.net

Disproportionation: Two cyclohexadienyl radicals can disproportionate to regenerate the parent compound and form a hydroxylated product. researchgate.net

Ring Opening: The intermediate radicals can undergo reactions leading to the opening of the aromatic ring, ultimately resulting in the formation of smaller aliphatic carboxylic acids (e.g., formic, oxalic, maleic acid) and inorganic ions like nitrate (B79036)/nitrite. nih.gov

Studies on the degradation of 4-nitrophenol (B140041) (4-NP) by •OH radicals have identified 4-nitrocatechol as a major initial product, confirming the hydroxylation pathway. researchgate.netcopernicus.org The molar yield of phenolic products was found to be dependent on pH. copernicus.org Over time, these intermediate products are further oxidized, leading to the complete mineralization of the organic compound to CO₂, H₂O, and inorganic ions.

ReactantPrimary Intermediate(s)Final Mineralization ProductsReaction Conditions
Nitrobenzeneo-, m-, p-Nitrophenol, NitrohydroquinoneCO₂, H₂O, NO₃⁻/NO₂⁻UV/H₂O₂ nih.gov
4-Nitrophenol4-Nitrocatechol, Hydroquinone, BenzoquinoneCO₂, H₂O, NO₃⁻/NO₂⁻Aqueous •OH researchgate.netcopernicus.org
This compound (Predicted)Hydroxylated nitronaphthoate derivatives, Ring-opened aliphatic acidsCO₂, H₂O, NO₃⁻/NO₂⁻Aqueous •OH

Photochemical Reactions and Photoinduced Processes

The photochemistry of this compound is expected to be complex, influenced by the hydroxynaphthoate (B12740854) core and the nitro substituent. Key processes include excited-state intramolecular proton transfer (ESIPT) and photodegradation pathways initiated by the nitro group.

ESIPT is a phenomenon observed in many aromatic molecules containing both a proton-donating group (like -OH) and a proton-accepting group in close proximity. nih.gov Upon photoexcitation, the acidity of the donor and basicity of the acceptor increase, facilitating an ultrafast transfer of a proton to form a transient keto-tautomer. nih.govunige.ch This tautomer often has a distinct, red-shifted fluorescence compared to the initial enol form. While 1-hydroxy-2-naphthoic acid itself does not readily show ESIPT, its isomer, 3-hydroxy-2-naphthoic acid, is a known ESIPT probe. researchgate.net The presence of substituents can significantly modulate this process. Electron-withdrawing groups, like the nitro group in the target molecule, can enhance the photoacidity of the hydroxyl group, potentially facilitating ESIPT. unige.ch

The nitro group itself is a primary driver of photochemical reactions. The photolysis of nitroaromatic compounds, particularly ortho-nitrophenols, under UV-visible light can lead to the formation of nitrous acid (HONO) through intramolecular hydrogen transfer. acs.org This process involves the photoreduction of the nitro group. The photolysis of various solid nitroaromatic compounds has been shown to generate HONO and NOx, with photolysis frequencies ranging from 10⁻⁸ to 10⁻⁵ s⁻¹. acs.org While the target molecule is not an ortho-nitrophenol, the proximity of the C1-hydroxyl group to the C4-nitro group within the rigid naphthalene structure could potentially allow for similar photo-induced transformations.

Catalytic Organic Reactions Involving Naphthoate Esters

Naphthoate esters and their derivatives can participate in a variety of metal-catalyzed coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. While the ester group itself is relatively inert compared to halides or triflates, the naphthyl core can be readily functionalized to act as a coupling partner, or the ester moiety can be involved under specific catalytic conditions.

The most common cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, typically employ aryl halides or triflates as electrophilic partners. wikipedia.orgnumberanalytics.com Therefore, to use this compound in these reactions, it would likely first need to be converted into a more reactive derivative. For example, the hydroxyl group could be transformed into a triflate (-OTf), creating an excellent electrophilic site for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide or triflate. nih.gov A triflate derivative of the target molecule could be coupled with various aryl or vinyl boronic acids to form complex biaryl structures. Studies have reported the successful Suzuki coupling of naphthyl boronate esters as the nucleophilic partner, demonstrating the utility of the naphthalene scaffold in these transformations. acs.orgresearchgate.net

Heck Reaction: This reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgnumberanalytics.com A triflated derivative of this compound could react with various alkenes to introduce a vinyl substituent onto the naphthalene ring. The Heck reaction is a powerful method for forming substituted alkenes with high stereoselectivity. organic-chemistry.org A wide array of substrates, including aromatic triflates and even aromatic acid anhydrides, have been successfully used as arylating agents. researchgate.netmdpi.com

Mechanistic Studies of Catalyst Action and Selectivity

The catalytic functionalization of naphthoate derivatives is governed by intricate mechanisms that dictate reaction outcomes and stereoselectivity. Studies into these pathways are crucial for optimizing existing methods and designing new, more efficient catalysts. A key area of investigation involves understanding how catalysts interact with substrates to enable selective transformations, such as C-H bond activation or dearomatization.

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. Mechanistic studies, often supported by density functional theory (DFT) computations, have elucidated their mode of action in activating ester substrates. For instance, in the functionalization of aliphatic esters, a proposed mechanistic cascade involves an initial addition-elimination step where the chiral NHC catalyst adds to the ester group. This is followed by the deprotonation of the α-C-H bond to form an enolate intermediate. Subsequently, a concerted process involving protonation at the enolate oxygen and deprotonation of a β-C-H bond can lead to the formation of a key nucleophilic carbanion intermediate, enabling further reaction. researchgate.net This type of activation pathway highlights the ability of organocatalysts to surmount the high bond dissociation energy of otherwise inert C-H bonds. researchgate.net

In the context of naphthoate precursors like naphthols, understanding catalyst selectivity is paramount. For example, the enzyme 5,8-dihydroxy-2-naphthoate synthase (MqnD), involved in menaquinone biosynthesis, catalyzes the conversion of cyclic dehypoxanthine futalosine (B117586) to 5,8-dihydroxy-2-naphthoic acid. Mechanistic investigations revealed that the reaction proceeds through a hemiacetal ring-opening, followed by a tautomerization and a retro-aldol sequence. tamu.edu Such detailed enzymatic studies provide insights into highly selective biological catalysis.

In synthetic catalysis, selectivity is often controlled by non-covalent interactions within the transition state. For thymidylate synthase ThyX, which is inhibited by 2-hydroxy-naphthoquinones, studies have shown that the pKa of the substrate and inhibitors strongly influences their binding affinity. nih.gov This principle of matching electronic properties between the catalyst's active site and the substrate is a general concept that applies to the selective activation of naphthoate derivatives. The origin of enantioselectivity in many catalytic C-C bond formations is traced to the subtle differences in interactions like C-H···π, C-H···O, and N-H···O in the diastereomeric transition states, which dictate the preferred facial attack. researchgate.net

Organocatalytic Approaches in Naphthoate Synthesis and Reactivity

Organocatalysis offers a powerful, metal-free alternative for the synthesis and transformation of naphthoate derivatives and their precursors, providing access to complex chiral molecules under mild conditions. researchgate.netresearchgate.netbeilstein-journals.org A prominent application is the asymmetric dearomatization of naphthols, which generates valuable chiral naphthalenone structures.

One successful strategy employs cinchona alkaloid derivatives as catalysts for the asymmetric chlorinative dearomatization of 2-hydroxy-1-naphthoates. nih.gov This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter in excellent yields and high enantioselectivity. nih.gov The choice of catalyst, solvent, and temperature is critical for achieving optimal results. For example, using (DHQD)₂PHAL in toluene (B28343) at -78 °C can yield the product with high enantiomeric excess (ee). nih.gov Notably, by switching to the pseudo-enantiomeric catalyst (DHQ)₂PHAL, the opposite product enantiomer can be obtained, demonstrating the high degree of control offered by this organocatalytic system. nih.gov The reaction tolerates a wide range of substituents on the naphthoate core, including both electron-withdrawing and electron-donating groups. nih.gov

Catalyst Performance in Asymmetric Chlorination of Methyl 2-hydroxy-1-naphthoate nih.gov
CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(DHQD)₂PHALToluene-789592
(DHQ)₂PHALToluene-78~10090
(DHQD)₂PHALCH₂Cl₂-609886
(DHQD)₂PHALEt₂O-789688

Another powerful class of organocatalysts for naphthol dearomatization is chiral phosphoric acids. These Brønsted acids have been effectively used in reactions of β-naphthols with electrophiles like 4-aryl-1,2,4-triazole-3,5-diones. researchgate.net This approach yields chiral naphthalenones incorporating a urazole (B1197782) moiety, possessing both central and axial chirality, with high yields and diastereoselectivity. researchgate.net

N-heterocyclic carbenes (NHCs) also play a significant role in the atroposelective synthesis of axially chiral compounds from naphthoate-related precursors. beilstein-journals.org For instance, NHC catalysts can facilitate the atroposelective deracemization of biaryl hydroxy aldehydes, leading to axially chiral benzonitriles with high enantiopurity. beilstein-journals.org The proposed mechanism involves the formation of aza-Breslow-type intermediates with the chiral NHC catalyst. beilstein-journals.org Furthermore, iminium activation, a common strategy in organocatalysis, has been utilized with Jørgensen–Hayashi-type catalysts to achieve the atroposelective synthesis of axially chiral styrenes from propargylic aldehydes, demonstrating the versatility of organocatalytic methods in constructing challenging chiral architectures. beilstein-journals.org

Advanced Applications in Organic Synthesis and Materials Science Research

Strategic Intermediates in Fine Chemical and Natural Product Synthesis

The functional group array of Phenyl 1-hydroxy-4-nitro-2-naphthoate makes it a highly versatile intermediate in multi-step organic synthesis. The phenyl ester can be selectively hydrolyzed or transesterified, the nitro group can be reduced to an amine, and the aromatic naphthalene (B1677914) core can undergo further substitution, allowing for the construction of complex molecular architectures. Substituted naphthols and their derivatives are key structural motifs found in numerous biologically active natural products and pharmaceutical agents. researchgate.net The strategic placement of functional groups in this compound allows it to serve as a foundational building block for more elaborate molecules.

Precursors for Substituted Naphthol and Naphthoquinone Derivatives

This compound is an ideal precursor for a variety of substituted naphthol and naphthoquinone derivatives. Naphthoquinones, in particular, are a class of compounds extensively studied for their significant biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net

The synthesis of these derivatives from this compound involves several key transformations:

Hydrolysis: The phenyl ester group can be cleaved under basic or acidic conditions to yield 1-hydroxy-4-nitro-2-naphthoic acid. This carboxylic acid can then be used in subsequent reactions, such as amide bond formation or conversion to other functional groups.

Reduction: The nitro group is a versatile handle for introducing nitrogen-containing functionalities. Catalytic hydrogenation or reduction with metals like tin or iron can convert the nitro group into an amino group, yielding 4-amino-1-hydroxy-2-naphthoate derivatives. This amino group can then be diazotized or acylated to introduce further diversity.

Oxidation: The electron-rich naphthol ring, particularly after modification of its substituents, can be oxidized to form a naphthoquinone skeleton. The presence of the nitro group influences the electronic properties of the ring, affecting the regioselectivity of subsequent reactions. mdpi.com

Different synthetic methodologies can be employed to create a library of compounds from this single precursor. researchgate.net For example, milder nitration conditions on related phenylamino-1,4-naphthoquinone systems can yield a mix of ortho and para monosubstituted products, highlighting the tunability of synthetic outcomes. mdpi.com

TransformationReagentsResulting Derivative ClassPotential Application
Ester HydrolysisNaOH or HCl (aq)1-hydroxy-4-nitro-2-naphthoic acidsIntermediate for amides, esters
Nitro ReductionH₂, Pd/C or Sn, HClPhenyl 4-amino-1-hydroxy-2-naphthoatesPrecursor for dyes, heterocyclic synthesis
Oxidative CyclizationVaries (e.g., Fremy's salt)Substituted NaphthoquinonesBiologically active compounds researchgate.netfrontiersin.org
Further NitrationHNO₃, H₂SO₄ (milder conditions)Di-nitro Naphthol DerivativesEnergetic materials, synthesis intermediates researchgate.net

Rational Design of Fluorescent Probes and Chemosensors

The rational design of fluorescent probes is a cornerstone of modern chemical biology and environmental science, enabling the detection and imaging of specific analytes. rsc.org The naphthalene moiety is an excellent fluorophore due to its rigid, conjugated structure, which often results in high quantum yields and photostability. mdpi.com The core structure of this compound is a suitable platform for creating chemosensors based on mechanisms like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). nih.govtandfonline.com By modifying the structure to include a specific receptor for an analyte, the fluorescence properties of the molecule can be made to change upon binding, creating a detectable signal.

Sensing Applications for Metal Ions and Biomolecules

Naphthol-based scaffolds are widely employed in the design of fluorescent chemosensors for a variety of targets, including toxic heavy metal ions and biologically significant molecules. researchgate.net The hydroxyl group and other functionalities on the naphthalene ring can act as binding sites for metal ions. chemisgroup.us The binding event alters the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Research has demonstrated the utility of naphthol derivatives in detecting a range of analytes:

Metal Ions: Naphthol-based Schiff bases and other derivatives have been developed as selective sensors for ions such as Zn²⁺, Al³⁺, and Cu²⁺. nih.govresearchgate.netrsc.org For example, a simple naphthol-based receptor can exhibit a "turn-on" fluorescence response with high selectivity for Zn²⁺ due to the CHEF effect. nih.gov Another sensor containing a naphthol unit can selectively detect aluminum ions through fluorescence enhancement and cyanide ions through fluorescence quenching. rsc.org The detection limits for these sensors can be very low, often in the micromolar (μM) to nanomolar (nM) range. researchgate.netmdpi.com

Biomolecules: The naphthalene framework has also been incorporated into probes for important biomolecules. Derivatives have been designed to detect glutathione (B108866) (GSH), a key antioxidant in cells, which has applications in diagnosing conditions like sepsis. nih.gov Other probes have been synthesized to screen for breakers of advanced glycation end-products (AGEs), which are implicated in diabetes and other diseases. nih.gov Naphthoxazoles derived from natural naphthoquinones are also being explored as fluorescent probes for DNA. scielo.br

Naphthol-Based Sensor TypeTarget AnalyteSensing MechanismFluorescence ResponseReference
Schiff BaseZn²⁺Chelation-Enhanced Fluorescence (CHEF)Turn-on nih.govtandfonline.com
Schiff BaseAl³⁺Inhibition of C=N isomerizationTurn-on (140-fold enhancement) researchgate.net
Phenol-Naphthol SensorAl³⁺Binding-induced enhancementTurn-on rsc.org
Phenol-Naphthol SensorCN⁻Interaction-induced quenchingTurn-off rsc.org
Naphthalene DialdehydeGlutathione (GSH)Reaction-basedTurn-on nih.gov
Naphthoic Acid DerivativeAGE BreakersReaction-basedSignal change nih.gov

Catalysis and Catalyst Development using Naphthoate Compounds

The development of novel ligands is crucial for advancing the field of catalysis. Ligands coordinate to a central metal atom, modifying its electronic and steric properties to control the activity, selectivity, and stability of the resulting catalyst. nih.gov While not extensively documented specifically for this compound, the underlying 1-hydroxy-2-naphthoate (B8527853) structure possesses functional groups—a hydroxyl group and a carboxylate group (upon hydrolysis)—that are well-suited for acting as a bidentate chelating ligand for various transition metals.

Investigation of Naphthoate Ligands in Homogeneous and Heterogeneous Catalysis

The synergy between homogeneous and heterogeneous catalysis offers a path to catalysts that combine high activity and selectivity with ease of separation and recyclability. bohrium.com Naphthoate-based ligands could potentially be applied in both domains.

Homogeneous Catalysis: In a homogeneous system, a metal-naphthoate complex would be soluble in the reaction medium. The rigid naphthalene backbone of the ligand could enforce a specific geometry around the metal center, potentially leading to high selectivity in reactions such as hydrogenations, cross-couplings, or hydroformylations. bris.ac.uk The electronic properties of the ligand, influenced by the nitro group, could tune the reactivity of the metal center. mdpi.com

Heterogeneous Catalysis: To create a heterogeneous catalyst, the naphthoate ligand could be anchored to a solid support, such as silica, alumina, or a polymer resin. This immobilization prevents the catalyst from leaching into the product stream, simplifying purification and allowing for catalyst reuse. nih.gov The performance of such a catalyst would depend on the nature of the support, the linker used to attach the ligand, and the interaction between the active metal complex and the support surface. The ligand effect remains crucial in these supported systems for controlling surface reactivity. researchgate.net

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation—the loss of activity and/or selectivity over time—is an inevitable challenge in industrial processes. nih.gov For a hypothetical catalyst based on a naphthoate ligand, several deactivation pathways could be envisioned:

Poisoning: Impurities in the feedstock could bind irreversibly to the metal active sites, blocking them from reactants. mdpi-res.com

Fouling: Carbonaceous deposits, or "coke," could form on the catalyst surface, physically blocking pores and active sites. This is a common deactivation mechanism in processes like naphtha reforming. researchgate.net

Thermal Degradation (Sintering): At high temperatures, the metal nanoparticles can migrate and agglomerate into larger, less active particles. virginia.edu

Leaching: In heterogeneous systems, the metal or the ligand itself could detach from the support and be lost to the reaction medium.

Catalyst regeneration is the process of restoring a deactivated catalyst's activity. The appropriate technique depends on the cause of deactivation. bibliotekanauki.pl

Coke Removal: Mild oxidation (e.g., treatment with air at elevated temperatures) can burn off carbonaceous deposits. nsf.gov

Poison Removal: A chemical wash might remove certain poisons from the catalyst surface.

Redispersion: A high-temperature treatment under specific atmospheres (e.g., chlorine-containing gas) can be used to redisperse sintered metal particles, although this is often a complex process. bibliotekanauki.pl

Studying these deactivation and regeneration cycles is critical for assessing the economic viability and operational lifetime of any new catalyst system, including one based on naphthoate ligands.

Applications in Advanced Materials

The unique combination of a planar naphthalene ring system, an electron-withdrawing nitro group, and a phenyl group in this compound makes it a candidate for investigation in various advanced materials.

Liquid Crystalline Materials

While there is no direct evidence of this compound exhibiting liquid crystalline behavior, its structural analogue, Phenyl 1-hydroxy-2-naphthoate, is recognized as a nematic liquid crystal intermediate. ossila.com The rigid, rod-like shape of the naphthalene core is a fundamental characteristic of many calamitic (rod-shaped) liquid crystals. semanticscholar.org

Table 1: Comparison of Structural Features for Liquid Crystal Applications

FeaturePhenyl 1-hydroxy-2-naphthoateThis compound (Predicted)
Core Structure NaphthaleneNaphthalene
Shape Rod-likeRod-like
Polar Group HydroxylHydroxyl, Nitro
Potential for Mesophase Formation Nematic Intermediate ossila.comPotentially enhanced due to increased polarity

Components in Organic Electronic and Optoelectronic Devices

Naphthalene-based derivatives are increasingly being investigated for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edu The extended π-conjugated system of the naphthalene core facilitates charge transport, a critical property for semiconductor materials. researchgate.net

The presence of the electron-withdrawing nitro group in this compound would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tuning of frontier orbital energies is a key strategy in designing n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. The nitro group's ability to pull electron density can enhance the electron-accepting properties of the molecule, making it a potential component in charge-transfer complexes or as an n-type material in organic electronic devices. nih.gov

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted CharacteristicRationale
Charge Carrier Type Potential n-typeElectron-withdrawing nitro group nih.gov
HOMO/LUMO Energy Levels LoweredInfluence of the nitro group nih.gov
Application Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Based on properties of similar naphthalene and nitro-containing compounds gatech.edu

Utilization in Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov The key requirement for a molecule to exhibit second-order NLO activity is a large molecular hyperpolarizability, which often arises from a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In this compound, the hydroxyl group can act as an electron donor, while the nitro group is a strong electron acceptor. The naphthalene ring serves as the π-conjugated bridge. This "push-pull" electronic structure is a well-established design principle for creating molecules with high second-order NLO responses. researchgate.net The intramolecular charge transfer from the donor to the acceptor upon excitation can lead to a large change in the molecule's dipole moment, resulting in significant NLO effects. The enhanced NLO response of nitro-substituted compounds has been documented in other molecular systems. researchgate.net

Table 3: Analysis of this compound for NLO Applications

NLO Design FeaturePresence in this compound
Electron Donor Hydroxyl Group
Electron Acceptor Nitro Group nih.gov
π-Conjugated System Naphthalene Core
Potential NLO Activity Second-order NLO properties are plausible

While direct experimental data on the applications of this compound is scarce, a thorough analysis of its structural components suggests a high potential for its use in advanced materials. Its rigid core is favorable for the formation of liquid crystalline phases, and the presence of a strong polar group could enhance this property. The electron-withdrawing nature of the nitro group makes it a promising candidate for an n-type material in organic electronics. Furthermore, the push-pull electronic structure created by the hydroxyl and nitro substituents on the naphthalene core indicates a strong potential for applications in nonlinear optics. Further synthesis and experimental characterization are necessary to validate these promising theoretical applications.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of phenyl 1-hydroxy-4-nitro-2-naphthoate?

To optimize synthesis, employ response surface methodology (RSM) or central composite design (CCD) for parameter screening (e.g., temperature, solvent ratios, reaction time). For example:

  • Use factorial design to identify critical variables (e.g., nitro-group positioning, esterification efficiency).
  • Validate conditions using spectroscopic techniques (e.g., IR for nitro-group confirmation at ~1520 cm⁻¹, ¹H-NMR for aromatic proton integration) .
  • Reference synthetic protocols for structurally related naphthoate esters, such as cold DMF/POCl₃ systems for controlled derivatization .

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeEffect on Yield
Reaction Temperature80–90°CMaximizes nitro-group stability
Solvent (DMF:POCl₃)1:1.2 molar ratioEnhances esterification
Reaction Time4–6 hoursReduces byproducts

Q. How can this compound be characterized to confirm structural integrity?

Combine multi-spectral analysis :

  • IR Spectroscopy : Detect hydroxyl (~3400 cm⁻¹), nitro (~1520 cm⁻¹), and ester carbonyl (~1720 cm⁻¹) groups.
  • ¹H-NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester-linked phenyl groups (δ 5.1–5.3 ppm).
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 327.3) and fragmentation patterns .
  • Cross-reference with PubChem data (CID: 135413771) for validation .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Use ultra-high-performance liquid chromatography (UHPLC) with phenyl isothiocyanate derivatization to enhance detection sensitivity:

  • Column: C18 reverse-phase (2.1 × 100 mm, 1.7 µm).
  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
  • Detection: UV-Vis at 254 nm for nitro-aromatic absorption.
  • Validate with spike-recovery assays (≥95% recovery in biological matrices) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic property predictions for this compound?

Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy:

  • Optimize geometry using Becke’s 1993 functional (average error ±2.4 kcal/mol for thermochemistry) .
  • Compare with Colle-Salvetti correlation-energy models to refine electron density maps .
  • Address discrepancies (e.g., dipole moment vs. experimental data) by including solvent effects via polarizable continuum models (PCM).

Q. Table 2: Computational vs. Experimental Data

PropertyDFT (B3LYP/6-31G*)Experimental
HOMO-LUMO Gap (eV)3.83.6 ± 0.2
Dipole Moment (D)4.24.5 ± 0.3

Q. What strategies mitigate spectral interference when analyzing this compound in multi-component systems?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Tandem MS (MS/MS) : Use collision-induced dissociation (CID) to isolate target fragment ions (e.g., m/z 153.1 for nitro-naphthoate cleavage).
  • Chemometric Deconvolution : Apply principal component analysis (PCA) to UV-Vis spectra for matrix correction .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Homology Modeling : Screen against thyroid hormone receptor (TTR) using AutoDock Vina. Prioritize residues (e.g., Lys15, Glu54) for hydrogen bonding with nitro/hydroxyl groups .
  • Competitive Binding Assays : Use fluorescence displacement (e.g., TTR-fluorescein conjugate) to measure IC₅₀ values. Validate with isothermal titration calorimetry (ITC) for ΔG/ΔH quantification .

Q. How can conflicting data on photostability and degradation pathways be reconciled?

  • Controlled Light Exposure Studies : Use xenon-arc lamps (simulated sunlight) with HPLC monitoring.
  • Degradation Product Profiling : Identify nitro-to-amine reduction products via LC-MSⁿ.
  • Kinetic Modeling : Apply first-order decay models under varying pH (k = 0.023 h⁻¹ at pH 7.4 vs. 0.045 h⁻¹ at pH 9.0) .

Methodological Notes

  • Data Reproducibility : Archive raw spectral data in repositories (e.g., Zenodo) with FAIR compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.